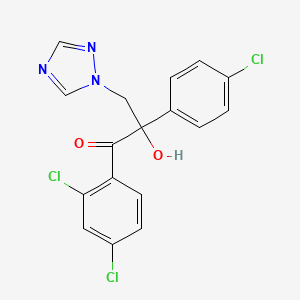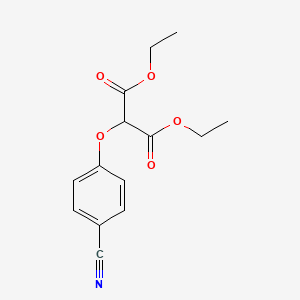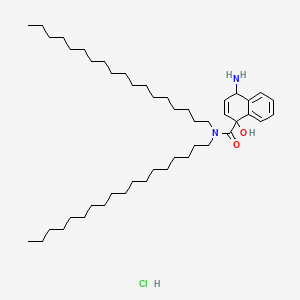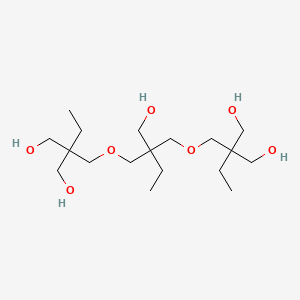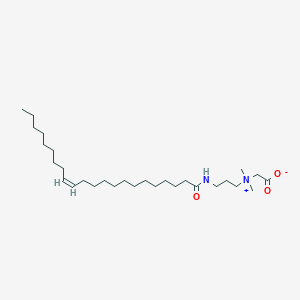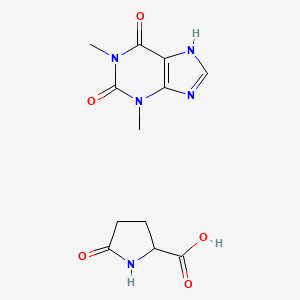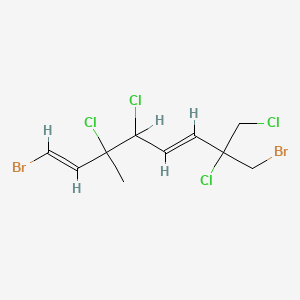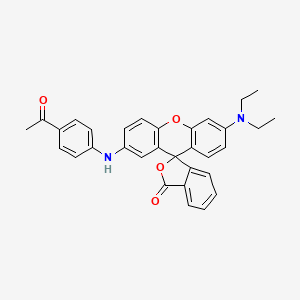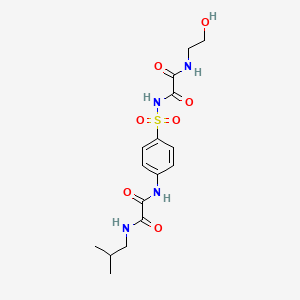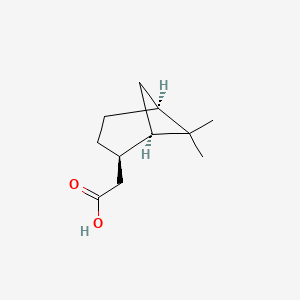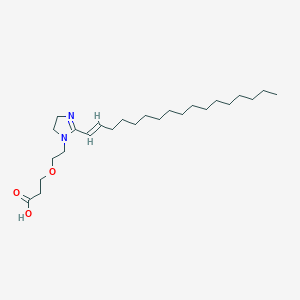
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is a complex organic compound that features a heptadecenyl chain, an imidazole ring, and a propionic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid typically involves multiple steps. One common approach starts with the preparation of the heptadecenyl chain, followed by the formation of the imidazole ring. The final step involves the attachment of the propionic acid group through an ether linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The heptadecenyl chain can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The propionic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the heptadecenyl chain can yield heptadecenone, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Applications De Recherche Scientifique
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to cell signaling and membrane interactions.
Industry: It is used in the formulation of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The heptadecenyl chain can integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the propionic acid group.
1-Hydroxyethyl-2-heptadecenyl glyoxalidine: Contains a hydroxyethyl group instead of the propionic acid group.
Uniqueness
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is unique due to its combination of a long heptadecenyl chain, an imidazole ring, and a propionic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
36619-33-7 |
|---|---|
Formule moléculaire |
C25H46N2O3 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
3-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29/h16-17H,2-15,18-23H2,1H3,(H,28,29)/b17-16+ |
Clé InChI |
XKGFXGQLZRIOEF-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCOCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


